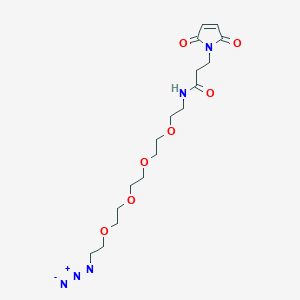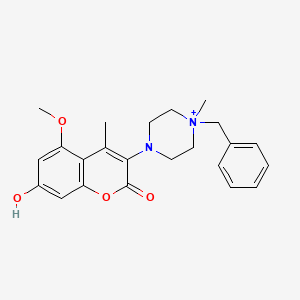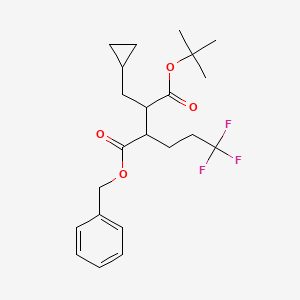![molecular formula C34H50O12 B14797670 [(3S,3aR,6S)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methylbut-2-enoyloxy)-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] octanoate](/img/structure/B14797670.png)
[(3S,3aR,6S)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methylbut-2-enoyloxy)-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] octanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a potent non-competitive inhibitor of the sarco/endoplasmic reticulum Ca²⁺ ATPase (SERCA) pump, which plays a crucial role in regulating intracellular calcium levels . Thapsigargin has garnered significant interest due to its unique biological activities, particularly its ability to induce apoptosis in mammalian cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of thapsigargin is complex due to its intricate structure. One of the notable synthetic routes involves the conversion of trilobolide into thapsigargin through a series of chemical transformations . This method provides an economically feasible and sustainable source of thapsigargin.
Industrial Production Methods: Industrial production of thapsigargin primarily relies on the extraction from Thapsia garganica. The roots and fruits of the plant are harvested, and the compound is extracted using ethanol . Recent advancements have also explored the use of temporary immersion bioreactor systems for the sustainable production of thapsigargin in shoot cultures of Thapsia garganica .
化学反応の分析
Types of Reactions: Thapsigargin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity or reduce its toxicity.
Common Reagents and Conditions: Common reagents used in the chemical reactions of thapsigargin include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products: The major products formed from the chemical reactions of thapsigargin include its derivatives, which are often designed to improve its pharmacological properties. For instance, the conversion of thapsigargin into mipsagargin, a prodrug used in cancer therapy, is a notable example .
科学的研究の応用
Thapsigargin has a wide range of scientific research applications:
Chemistry: In chemistry, thapsigargin is used as a tool to study calcium signaling pathways due to its ability to inhibit the SERCA pump .
Biology: In biological research, thapsigargin is employed to induce endoplasmic reticulum stress and study the unfolded protein response, which is crucial for understanding cellular stress mechanisms .
Medicine: Thapsigargin’s potent cytotoxicity has led to its exploration as an anticancer agent. It induces apoptosis in cancer cells by disrupting calcium homeostasis . Mipsagargin, a thapsigargin-based prodrug, targets prostate-specific membrane antigen (PSMA) in tumor vasculature, leading to tumor necrosis .
Industry: In the pharmaceutical industry, thapsigargin is used to develop novel therapeutic agents for cancer treatment. Its unique mechanism of action makes it a valuable compound for drug development .
作用機序
Thapsigargin exerts its effects by irreversibly inhibiting the SERCA pump, which is responsible for maintaining high calcium concentrations within the endoplasmic reticulum . This inhibition leads to an increase in cytosolic calcium levels, triggering the unfolded protein response and ultimately inducing apoptosis . The molecular targets involved include death receptor 5 and various components of the unfolded protein response pathway .
類似化合物との比較
- Trilobolide
- Nortrilobolide
- Mipsagargin (a derivative of thapsigargin)
Thapsigargin’s distinct mechanism of action and potent biological activities make it a valuable compound for scientific research and therapeutic applications.
特性
分子式 |
C34H50O12 |
|---|---|
分子量 |
650.8 g/mol |
IUPAC名 |
[(3S,3aR,6S)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methylbut-2-enoyloxy)-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] octanoate |
InChI |
InChI=1S/C34H50O12/c1-9-12-13-14-15-17-24(37)43-28-26-25(20(5)27(28)44-30(38)19(4)11-3)29-34(41,33(8,40)31(39)45-29)22(42-23(36)16-10-2)18-32(26,7)46-21(6)35/h11,22,26-29,40-41H,9-10,12-18H2,1-8H3/t22?,26?,27?,28?,29?,32-,33+,34+/m0/s1 |
InChIキー |
IXFPJGBNCFXKPI-NTVKCKFRSA-N |
異性体SMILES |
CCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3[C@](C(C[C@]2(C)OC(=O)C)OC(=O)CCC)([C@](C(=O)O3)(C)O)O |
正規SMILES |
CCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCC)(C(C(=O)O3)(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-7-[4-(hydroxyimino)-1-piperidinyl]-8-methoxy-4-oxo-](/img/structure/B14797592.png)



![7-O-tert-butyl 8-O-methyl (5S,8S)-6-oxo-1-oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylate](/img/structure/B14797605.png)
![Tert-butyl 3-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14797615.png)

![4-Methylphenyl 4-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}amino)-4-oxobutanoate](/img/structure/B14797623.png)


![7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14797632.png)
![N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14797641.png)


